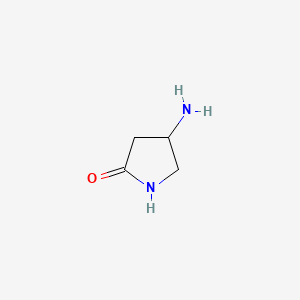

4-Aminopyrrolidin-2-one

Descripción

Significance of the Pyrrolidin-2-one Scaffold in Contemporary Organic Chemistry

The pyrrolidin-2-one, or γ-lactam, ring is a five-membered heterocyclic motif that is of great importance in modern organic chemistry. researchgate.netresearchgate.net This scaffold is a versatile building block in the synthesis of a wide array of more complex molecules. Its significance is underscored by its presence in numerous natural products and synthetic compounds with diverse biological activities. researchgate.netresearchgate.net

Historical Context of Pyrrolidinone Derivatives in Medicinal Chemistry

The history of pyrrolidinone derivatives in medicinal chemistry is rich and varied, with many compounds based on this scaffold having been developed into successful therapeutic agents. wikipedia.orgwikipedia.org One of the most well-known classes of drugs featuring the pyrrolidin-2-one core is the racetams, such as piracetam (B1677957) and aniracetam, which have been investigated for their nootropic effects. wikipedia.orgwikipedia.org

Over the years, the pyrrolidinone scaffold has been incorporated into compounds targeting a wide range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. ontosight.aiacs.org For instance, certain pyrrolidinone derivatives have been explored as inhibitors of NF-κB inducing kinase (NIK), a target for inflammatory and autoimmune diseases. acs.org Others have been investigated as inhibitors of the p53-MDM2 protein-protein interaction, a key target in cancer therapy. acs.org This history of successful application has solidified the pyrrolidinone ring as a valuable and proven scaffold in the drug discovery process.

Overview of 4-Aminopyrrolidin-2-one as a Privileged Structure

The concept of a "privileged structure" in medicinal chemistry refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. rsc.org The pyrrolidine (B122466) ring itself is considered a privileged structure, and the addition of an amino group at the 4-position further enhances its potential. rsc.org

This compound and its derivatives have been identified as valuable scaffolds for the discovery of new therapeutic agents. rsc.org For example, derivatives of 4-aminopyrrolidine-2,4-dicarboxylate have been identified as potent and selective agonists for metabotropic glutamate (B1630785) receptors, which are implicated in several neurodegenerative diseases. rsc.orgebi.ac.uk The stereochemistry of the substituents on the pyrrolidine ring is often crucial for biological activity, with different stereoisomers exhibiting distinct pharmacological profiles. nih.govresearchgate.net The ability of the this compound core to be readily modified to target different biological systems highlights its status as a privileged structure in modern medicinal chemistry.

Research Scope and Objectives for this compound Investigations

Current research on this compound is multifaceted, with several key objectives. A primary focus is the development of efficient and stereoselective synthetic methods to access this compound and its derivatives. researchgate.netrsc.org This includes the use of chiral starting materials and the development of novel catalytic methods. researchgate.net

Another major area of investigation is the exploration of the biological activities of this compound derivatives. Researchers are actively synthesizing and screening libraries of these compounds against a variety of biological targets. acs.orgacs.org The goal is to identify new lead compounds for the development of drugs to treat a range of diseases. This includes research into their potential as antibacterial agents and their role in targeting specific enzymes and receptors. rdd.edu.iq The physicochemical properties of these compounds are also being studied to understand how they influence biological activity and to guide the design of new analogs with improved properties. ambeed.com

| Property | Value |

| Molecular Formula | C4H8N2O |

| Molecular Weight | 100.121 g/mol |

| CAS Number | 88016-17-5 |

| Melting Point | 102-108 °C |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-aminopyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-3-1-4(7)6-2-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMSBKAHGYGPLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80526314 | |

| Record name | 4-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88016-17-5 | |

| Record name | 4-Amino-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88016-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80526314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminopyrrolidin 2 One and Its Derivatives

Stereoselective and Enantioselective Synthesis Approaches

Asymmetric synthesis utilizing chiral auxiliaries is a foundational strategy for introducing stereocenters with high fidelity. This method involves the temporary attachment of a chiral group to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the enantiomerically enriched product.

Chiral amines, particularly (R)- and (S)-1-phenylethylamine (α-PEA), are widely employed as effective chiral auxiliaries and inducers in asymmetric synthesis. nih.gov Their utility has been demonstrated in the synthesis of pyrrolidine-based structures. For instance, in the development of pyrrolidine-based organocatalysts for asymmetric aldol (B89426) reactions, a trans-4-Hydroxy-(S)-prolinamide derivative containing (S)-1-phenylethylamine was identified as a highly effective catalyst. mdpi.com The presence of the (S)-1-phenylethylamine moiety, along with a hydroxyl group in the trans position on the pyrrolidine (B122466) ring, was found to positively influence the enantioselectivity of the reaction, favoring the formation of the anti-aldol product. mdpi.com This highlights the critical role of the chiral amine in creating a specific stereochemical environment that directs the approach of the reactants. mdpi.com

Steric hindrance is a key factor governing the diastereoselectivity in the synthesis of substituted pyrrolidines. The spatial arrangement of bulky groups on the substrate, reagent, or catalyst can create a biased environment that favors one transition state over another, leading to the preferential formation of a single diastereomer.

Computational and experimental studies have provided insight into this phenomenon. In the diastereoselective synthesis of densely substituted pyrrolidines via 1,3-dipolar cycloadditions, significant steric interactions between a tert-butyl group on a chiral sulfinyl auxiliary and a benzylidene moiety on the metallodipole were observed. acs.org This steric clash distorts the planarity of the transition state, making the formation of one diastereomer energetically unfavorable and thereby controlling the stereochemical outcome. acs.org Similarly, in the iron-catalyzed synthesis of 2,5-disubstituted pyrrolidines, the steric profile of the catalyst's ancillary ligand plays a crucial role. nih.gov DFT analysis revealed that steric pressure between the substrate's α-azido aryl unit and the catalyst's ligand dictates the preferred reaction pathway, leading to the favored syn diastereomer. nih.gov Modifying the ligand to create a more directional steric field can enhance this selectivity. nih.gov

Kinetic resolution is a powerful method for separating enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. In a Parallel Kinetic Resolution (PKR), two kinetic resolutions are conducted simultaneously, with each enantiomer being converted to a distinct product through enantiodivergent pathways. nih.gov This approach is advantageous as it can theoretically convert 100% of the racemic starting material into two different, highly enantioenriched products. nih.gov

A related strategy, Dynamic Kinetic Resolution (DKR), has been successfully applied to the synthesis of 4-arylpyrrolidin-2-one derivatives. In this process, the less reactive enantiomer of the starting material is rapidly racemized in situ, allowing the entire racemic mixture to be converted into a single enantiomer of the product. An efficient synthesis of enantiomerically enriched (R)-4-phenylpyrrolidin-2-one was achieved using a DKR catalyzed by ω-transaminases. researchgate.net The process involves an enzymatic, enantioselective amination of a 4-oxo-ester, followed by a spontaneous cyclization to form the desired lactam, achieving excellent yields and high stereoselectivity. researchgate.net

| Entry | Substrate | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

| 1 | 4-oxo-3-phenylbutyric acid ethyl ester | (R)-selective ω-Transaminase | (R)-4-phenylpyrrolidin-2-one | >95% | >99% |

| 2 | Racemic aldehyde precursor | (S)-selective ATA-301 | Enantiopure lactam | High | Excellent |

| 3 | Racemic aldehyde precursor | (R)-selective ATA-117 | Enantiopure lactam | High | Excellent |

| Data compiled from research on dynamic kinetic resolution for 4-arylpyrrolidin-2-ones. researchgate.net |

Catalytic enantioselective cycloadditions, particularly [3+2] cycloadditions, are among the most efficient methods for constructing the five-membered pyrrolidine ring with simultaneous control of multiple stereocenters. These reactions involve the combination of a three-atom component (like an azomethine ylide) and a two-atom component (an alkene or alkyne dipolarophile) to form the heterocyclic core.

Silver catalysts have proven particularly effective in mediating asymmetric 1,3-dipolar cycloadditions for the synthesis of complex pyrrolidine derivatives. The use of a chiral ligand in conjunction with a silver salt, such as silver acetate (B1210297) (AgOAc) or silver carbonate (Ag₂CO₃), generates a chiral environment that directs the cycloaddition to proceed with high enantio- and diastereoselectivity. acs.orgthieme-connect.com

In one approach, the reaction of glycine (B1666218) iminoesters with α-alkylidene succinimides, catalyzed by a silver complex with a chiral TCF ligand, yields endo-cycloadducts with high stereocontrol. x-mol.net Another study demonstrated that a silver/DTBM-Segphos catalytic system facilitates the [3+2] cycloaddition of glycine iminoesters with isopropylidene-2-oxindoles, producing spirooxindole pyrrolidines in high yields and with exceptional stereoselectivity. researchgate.net These methods provide access to densely functionalized pyrrolidines containing multiple, well-defined stereocenters, which are valuable intermediates in organic synthesis. acs.orgresearchgate.net

| Entry | Dipolarophile | Catalyst System | dr | ee | Yield |

| 1 | 3-Isopropylidene-2-oxindole | AgOAc / (R)-DTBM-Segphos | 19:1 | 98% | 94% |

| 2 | 3-(4-Bromobenzylidene)-2-oxindole | AgOAc / (R)-DTBM-Segphos | >20:1 | 99% | 91% |

| 3 | 3-(2-Naphthylidene)-2-oxindole | AgOAc / (R)-DTBM-Segphos | 15:1 | 97% | 92% |

| Representative data from silver-catalyzed asymmetric 1,3-dipolar cycloaddition reactions. researchgate.net |

Catalytic Enantioselective Cycloaddition Reactions

Regioselective Functionalization Strategies

Regioselective synthesis is crucial for introducing functional groups at specific positions on the pyrrolidinone ring. Achieving substitution at the C4 position is a key challenge that has been addressed through various innovative methods.

One notable strategy involves the indium(III) chloride-mediated reaction of N-tethered alkyne-alkenols, which yields 4-vinylpyrrolidine derivatives with high stereo- and regioselectivity. nih.gov Although this method produces a vinyl group at the C4 position, it establishes a foundational approach for C4-functionalization that could be adapted for introducing an amino group precursor. Another approach is the cobalt-catalyzed reductive coupling of nitriles and acrylamides, which provides a convenient and highly regioselective method for synthesizing 5-methylenepyrrolidinone derivatives. organic-chemistry.orgnih.gov While this targets the C5 position, the principles of using transition metal catalysis to control regioselectivity are broadly applicable in the synthesis of substituted pyrrolidinones.

Cascade reactions of N-substituted piperidines can also be tuned to selectively produce pyrrolidin-2-ones. rsc.org This ring contraction methodology represents another advanced strategy where the final substitution pattern, including potential C4 functionalization, is controlled by the reaction pathway. rsc.org

Multi-Step Synthesis Pathways

Multi-step synthesis is a common and versatile approach for constructing complex molecules like 4-aminopyrrolidin-2-one from simpler, readily available starting materials. vapourtec.com These pathways allow for the careful and controlled introduction of stereocenters and functional groups.

Aspartic Acid: L-aspartic acid serves as a valuable chiral precursor for synthesizing 4-substituted pyrrolidinone derivatives. A facile synthesis of (R)-4-mercaptopyrrolidine-2-thione has been demonstrated starting from L-aspartic acid. nih.gov This pathway involves the conversion of the amino acid into a suitable intermediate where the C4 position is functionalized, followed by cyclization to form the γ-lactam ring. nih.gov A similar strategy could be envisioned for the synthesis of this compound, where the carboxylic acid side chain is transformed into the desired amino group.

Succinic Anhydride (B1165640): Succinic anhydride provides a direct route to the γ-lactam core. A flexible and stereocontrolled annulation strategy unites succinic anhydride with 1,3-azadienes to produce allylic 2-oxopyrrolidines that bear contiguous stereocenters. nih.gov This reaction is chemoselective, with the anhydride-imine pathway being favored over anhydride-alkene pathways. nih.gov The resulting functionalized γ-lactams can be further modified to yield the desired 4-amino derivative. The amidation of succinic anhydride with amines like 2-aminothiazole (B372263) is another relevant reaction, forming succinamide (B89737) products that contain the core structure necessary for cyclization into a lactam. researchgate.net

γ-Butyrolactone (GBL): As the parent lactone of the pyrrolidinone ring system, GBL is a widely used precursor. The most common industrial method for producing 2-pyrrolidinone (B116388) is the ammonolysis of GBL in the liquid phase at high temperatures (250-290 °C) and pressures (8.0-16.0 MPa). chemicalbook.com To synthesize this compound, a functionalized GBL derivative is required. For instance, the ring-opening of GBL with potassium phthalimide (B116566) followed by hydrolysis yields 4-aminobutyric acid, a key intermediate that can be cyclized to form the lactam. researchgate.net A similar strategy starting with 2-bromo-4-butyrolactone can produce 2,4-diaminobutyric acid. researchgate.net Furthermore, the lactamization of GBL with hydrazine (B178648) hydrate (B1144303) is used to produce 1-aminopyrrolidin-2-one (B1281494), demonstrating the versatility of GBL in creating N-substituted and ring-substituted pyrrolidinones. rdd.edu.iq

Table 1: Comparison of Precursors for this compound Synthesis

| Precursor | Key Intermediate(s) | Advantages | Key Reactions |

| Aspartic Acid | (S)-bromide derivative, (R)-4-amino-3-benzoylthiobutyric acid | Provides stereochemical control (chiral pool synthesis). | SN2 substitution, cyclization. nih.gov |

| Succinic Anhydride | Allylic 2-oxopyrrolidines, Succinamide derivatives | Readily available, direct route to the lactam core. | Annulation with 1,3-azadienes, amidation. nih.govresearchgate.net |

| γ-Butyrolactone | 4-Aminobutyric acid, Functionalized lactones | Direct structural analog, versatile for various substitutions. | Ammonolysis, ring-opening, lactamization. chemicalbook.comresearchgate.netrdd.edu.iq |

The formation of the five-membered lactam ring is the defining step in these syntheses. A variety of cyclization and lactamization methods are employed, often as the final step in a multi-step sequence.

One powerful one-pot method involves a copper-catalyzed conjugate addition of diorganozinc reagents to a nitroacrylate, followed by a nitro-Mannich reaction and subsequent in situ lactamization. nih.gov This efficiently produces densely functionalized 4-nitropyrrolidin-2-ones, which are direct precursors to 4-aminopyrrolidin-2-ones via reduction of the nitro group. nih.gov Another modern approach is the electrocatalytic radical ene-yne cyclization, which can be used to construct the pyrrolidine ring with high stereoselectivity. nih.gov

More traditional methods involve the cyclization of linear precursors, such as amino acids. For example, (R)-4-amino-3-benzoylthiobutyric acid can be cyclized using acetic anhydride to form the corresponding pyrrolidinone. nih.gov The aminolysis of α-amino-γ-butyrolactone is another direct route that results in the formation of 3-aminopyrrolidin-2-ones. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrrolidinone derivatives to minimize environmental impact. nbinno.com Key strategies include the use of environmentally benign solvents, energy-efficient reaction conditions, and green catalysts.

Multi-component reactions (MCRs) are particularly advantageous as they often use readily available, low-cost materials and proceed in a single step, reducing waste and energy consumption. The synthesis of substituted 3-pyrrolin-2-ones has been achieved using MCRs in ethanol (B145695), an environmentally friendly solvent.

A significant advancement is the use of ultrasound irradiation to promote reactions. rsc.org An ultrasound-promoted, one-pot synthesis of substituted 3-pyrrolin-2-ones uses citric acid as a green, biodegradable catalyst in an ethanol solvent. rsc.orgrsc.org This method features a clean reaction profile, an easy work-up procedure, excellent yields, and short reaction times, making it a fast, clean, and convenient alternative to traditional methods that often require harsh conditions and toxic solvents. rsc.orgrsc.org

Table 2: Green Chemistry Strategies in Pyrrolidinone Synthesis

| Strategy | Description | Example | Benefits |

| Eco-friendly Solvents | Replacing toxic organic solvents with greener alternatives. | Use of ethanol instead of chlorinated solvents. | Reduced environmental pollution and health hazards. |

| Green Catalysts | Employing non-toxic, renewable, or biodegradable catalysts. | Citric acid used as an acid catalyst. rsc.orgrsc.org | Lower toxicity, reduced waste, and increased sustainability. |

| Energy Efficiency | Using alternative energy sources to reduce reaction times and energy consumption. | Ultrasound-assisted organic synthesis. rsc.org | Faster reaction rates, often at lower bulk temperatures. |

| Multi-component Reactions | Combining three or more reactants in a single step to build complex molecules. | One-pot synthesis of pyrrolidinone derivatives. | High atom economy, reduced waste, simplified procedures. |

Analytical Characterization of Synthetic Products (Excluding Basic Identification Data)

Beyond basic identification, a suite of advanced analytical techniques is employed to confirm the structure, purity, and stereochemistry of synthesized this compound and its derivatives.

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. Both ¹H and ¹³C NMR are used to elucidate the precise molecular structure. researchgate.net For example, ¹H NMR can confirm the relative stereochemistry of substituents through the analysis of coupling constants, while ¹³C NMR confirms the carbon skeleton and the presence of key functional groups like the lactam carbonyl. researchgate.net Infrared (IR) spectroscopy is used to identify characteristic functional groups, such as the N-H bonds of the amine and the C=O stretch of the lactam ring. rdd.edu.iqmdpi.com

Chromatography and Mass Spectrometry: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are crucial for assessing the purity of the final compound and for separating complex mixtures of isomers. ambeed.com These techniques are often coupled with Mass Spectrometry (MS), such as in LC-MS, which provides accurate mass data to confirm the molecular weight of the synthesized product. ambeed.com

X-ray Analysis: For crystalline products, X-ray phase analysis can provide detailed information about the solid-state structure of the compound. researchgate.net In cases where single crystals can be grown, X-ray crystallography provides unambiguous determination of the molecular structure and absolute stereochemistry.

Elemental analysis is also performed to verify the empirical formula of the synthesized compound by precisely measuring the percentage composition of carbon, hydrogen, and nitrogen, ensuring it matches the theoretical values. mdpi.com

Advanced Chemical Reactivity and Transformations of 4 Aminopyrrolidin 2 One

Nucleophilic Substitution Reactions of the Amino Group

The primary amino group at the 4-position of the pyrrolidin-2-one ring is a key site for nucleophilic substitution reactions. This reactivity is fundamental to its use in the synthesis of more complex molecules. The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, attacking electrophilic centers. chemguide.co.ukorganic-chemistry.org This process can lead to the formation of a variety of derivatives.

Common nucleophilic substitution reactions involving the amino group include:

Alkylation: Reaction with alkyl halides to introduce alkyl groups.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These reactions are essential for modifying the properties of the parent molecule and for building larger, more complex structures. The reactivity of the amino group can be influenced by steric hindrance and the electronic nature of the substituents on the electrophile. organic-chemistry.org

Oxidation and Reduction Reactions

The functional groups within 4-aminopyrrolidin-2-one can participate in both oxidation and reduction reactions. du.edu.egpressbooks.pub The primary amino group can be oxidized, though this is less common in synthetic applications. More significantly, the carbonyl group of the lactam ring can be reduced. vulcanchem.com Strong reducing agents, such as lithium aluminum hydride (LiAlH4), can reduce the amide to a secondary amine, opening the lactam ring in the process. Milder reducing agents may selectively reduce the carbonyl to a hydroxyl group, forming a 4-amino-2-hydroxypyrrolidine.

Conversely, while the pyrrolidinone ring itself is relatively stable to oxidation, harsh oxidizing conditions can lead to degradation of the molecule. The specific outcome of an oxidation or reduction reaction is highly dependent on the reagents and reaction conditions employed.

Derivatization Strategies for Structural Diversity

The ability to derivatize this compound is crucial for its application in medicinal chemistry and materials science. Various strategies are employed to create a diverse library of compounds with different biological activities and physical properties.

N-substitution reactions target the nitrogen atom of the lactam ring. nih.gov This nitrogen can be functionalized through reactions such as N-alkylation or N-acylation, leading to a wide array of N-substituted derivatives. vulcanchem.com These modifications can significantly alter the molecule's polarity, solubility, and biological activity. For instance, the introduction of aromatic or heterocyclic groups at the N1 position can be a key step in the synthesis of pharmacologically active compounds. nih.gov

| Reaction Type | Reagent | Product | Significance |

| N-Alkylation | Alkyl Halide | N-Alkyl-4-aminopyrrolidin-2-one | Modifies steric and electronic properties. |

| N-Acylation | Acyl Chloride | N-Acyl-4-aminopyrrolidin-2-one | Introduces amide functionality, alters hydrogen bonding capabilities. |

| N-Arylation | Aryl Halide (with catalyst) | N-Aryl-4-aminopyrrolidin-2-one | Introduces aromatic systems, often for biological targeting. |

This table illustrates common N-substitution reactions of this compound.

The introduction of side chains and various functional groups can be achieved at both the amino group and the lactam nitrogen. mnstate.edu This allows for the creation of molecules with tailored properties. For example, attaching different side chains to the amino group can influence ligand-receptor interactions in a biological context. The choice of functional groups to introduce is guided by the desired application, whether it be to enhance biological activity, improve pharmacokinetic properties, or create specific material characteristics.

Reactions in Peptidomimetic Chemistry

This compound and its derivatives are valuable scaffolds in peptidomimetic chemistry. nih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. nih.gov The rigid pyrrolidinone ring can serve as a conformational constraint, locking a portion of the molecule into a specific bioactive conformation.

Applications as β-Turn Mimetics

The β-turn is a crucial secondary structure motif in peptides and proteins, enabling the polypeptide chain to reverse its direction. This structure is composed of four amino acid residues (designated i to i+3) and is stabilized by a hydrogen bond between the carbonyl group of residue i and the amide proton of residue i+3. nih.govnih.gov The precise spatial arrangement of the side chains of these residues is critical for molecular recognition and biological activity. Consequently, small molecules that can mimic the conformation of a β-turn are highly sought after as probes for studying protein-protein interactions and as scaffolds for the development of new therapeutic agents. nih.govescholarship.org

The rigid, cyclic structure of this compound makes it an excellent candidate for a β-turn mimetic. The five-membered ring constrains the backbone torsional angles, thereby reducing the conformational flexibility of a peptide chain and pre-organizing it into a turn-like structure. The pyrrolidone scaffold can effectively position substituents in a spatial orientation that mimics the side chains of the amino acid residues in a natural β-turn. nih.gov

Research into related structures supports the potential of the this compound core as a peptidomimetic. For instance, studies on trans-pyrrolidine-3,4-dicarboxamides have shown that this template can effectively serve as a β-turn mimetic. nih.gov The rigid pyrrolidine (B122466) ring, stabilized by an intramolecular hydrogen bond, aligns the substituent groups in a manner that closely mimics the Cα positions of residues in a type I β-turn. nih.gov Similarly, bicyclic lactam systems, such as indolizidin-2-ones, have been synthesized as constrained dipeptide surrogates whose backbone dihedral angles resemble those of an ideal type II' β-turn. mdpi.com These findings highlight the utility of incorporating a lactam within a cyclic framework to create effective turn mimetics.

The this compound scaffold provides a versatile platform for displaying chemical diversity. The amino group at the C4 position can be readily functionalized to introduce a variety of side-chain mimics, corresponding to the i+1 or i+2 residues of a natural β-turn. Further modification at the lactam nitrogen can mimic the i+3 residue, allowing for the systematic exploration of the chemical space around the mimetic. The convergence of conformational constraint and synthetic accessibility makes this compound a promising structural template for the design of novel peptidomimetics targeting biological processes mediated by β-turns.

| Structural Feature | Natural β-Turn | This compound Scaffold | Supporting Literature Example (Scaffold) |

|---|---|---|---|

| Backbone Constraint | Hydrogen bond between residues i and i+3 | Rigid five-membered lactam ring | trans-Pyrrolidine-3,4-dicarboxamide nih.gov |

| Side Chain Mimicry (i+1, i+2) | Amino acid side chains at Cα positions | Substituents at C4-amino group and other ring positions | Indolizidin-2-one amino acids mdpi.com |

| Directional Reversal | ~180° turn over four residues | Fixed geometry of the pyrrolidone ring forces chain reversal | Pyrrolo[3,2-e] ebrary.netnih.govdiazepin-2-ones ebrary.net |

Chemo- and Regioselectivity in Complex Transformations

The chemical structure of this compound presents interesting challenges and opportunities in complex chemical transformations due to the presence of multiple reactive sites. The molecule contains a secondary amide (lactam) nitrogen, a carbonyl group, and a primary amino group at the C4 position. The distinct electronic properties and steric environments of these functional groups allow for the possibility of chemo- and regioselective reactions, which are crucial for its use as a versatile building block in organic synthesis.

The primary amine at C4 is generally the most nucleophilic site in the molecule, making it the preferential target for reactions such as acylation, alkylation, and sulfonylation under standard conditions. In contrast, the lactam nitrogen is significantly less nucleophilic due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. Therefore, selective functionalization of the exocyclic amine can typically be achieved without the need for protecting the lactam nitrogen.

However, achieving selectivity can be more complex when using highly reactive electrophiles or under conditions that enhance the reactivity of the lactam. For instance, under strongly basic conditions where the lactam nitrogen is deprotonated, it can become a potent nucleophile, leading to potential competition with the primary amine.

Strategies to control the regioselectivity of such reactions often involve the careful choice of reagents, catalysts, and reaction conditions. For example, the concept of catalyst-controlled regioselectivity has been demonstrated in other systems containing multiple nitrogen nucleophiles. Studies on the acylation of N-tosylhydrazide have shown that the site of acylation can be switched by the presence or absence of a 4-aminopyridine (B3432731) catalyst. figshare.comnih.gov In the absence of the catalyst, acylation occurs on the more nucleophilic primary nitrogen, whereas in its presence, the reaction is directed to the nitrogen masked by the tosyl group. This principle could potentially be applied to this compound to direct reactions towards the less reactive lactam nitrogen if desired.

Furthermore, the stereocenter at C4 introduces the possibility of diastereoselective transformations. Reactions involving the formation of new stereocenters on the pyrrolidine ring or its substituents can be influenced by the existing chirality. Diastereoselective syntheses of substituted pyrrolidines often rely on substrate control, where the stereochemistry of the starting material directs the approach of the incoming reagent to a specific face of the molecule. nih.gov For example, in the synthesis of 2,5-cis-pyrrolidines via intramolecular aminooxygenation of alkenes, the substituent on the starting material dictates the stereochemical outcome with high selectivity. nih.gov Similar principles would apply to reactions of this compound derivatives, where the C4-amino group (or a substituent derived from it) can direct the stereochemical course of subsequent transformations.

| Reactive Site | Type of Reaction | Predicted Reactivity | Strategy for Selectivity |

|---|---|---|---|

| C4-Amino Group (-NH₂) | Acylation, Alkylation, Sulfonylation | High (most nucleophilic) | Usually the default site of reaction with electrophiles. |

| Lactam Nitrogen (-NH-) | Acylation, Alkylation | Low (amide resonance) | Requires strong base (e.g., NaH) for deprotonation or specific catalysis to enhance reactivity. figshare.comnih.gov |

| Lactam Carbonyl (C=O) | Reduction, Addition of organometallics | Moderate | Use of powerful reducing agents (e.g., LiAlH₄) or organometallic reagents. |

| α-Carbon to Carbonyl (C5) | Enolate formation, Alkylation | Low | Requires a strong, non-nucleophilic base (e.g., LDA) and protection of N-H and -NH₂ groups. |

Advanced Computational Studies and Molecular Modeling of 4 Aminopyrrolidin 2 One

Conformational Analysis and Dynamics

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 4-aminopyrrolidin-2-one, the flexibility of the five-membered pyrrolidinone ring combined with the rotatable bonds of the amino side chain allows it to adopt a variety of conformations. Understanding this conformational diversity is crucial, as the specific shape a molecule adopts upon binding to a biological target often dictates its activity. biorxiv.org Computational algorithms can sample these diverse conformations and select a representative ensemble that is consistent with experimental data, such as X-ray crystallography density maps. biorxiv.org Software tools can also assess the physical viability of predicted conformations by calculating torsional strain, with lower strain values indicating more stable and naturally occurring shapes. biorxiv.org

A key feature influencing the conformation of this compound is its potential to form intramolecular hydrogen bonds. These non-covalent interactions can significantly stabilize specific conformations, effectively constraining the molecule's flexibility. nih.gov Research on analogous six-membered ring systems, specifically 4-aminopiperidin-2-one derivatives, has provided compelling evidence for the formation of such structures. acs.orgnih.govresearchgate.net

Conformational analyses of these piperidine-based model compounds, using IR and NMR spectroscopy in dilute solutions, revealed that they predominantly adopt a reverse-turn structure. acs.orgnih.govresearchgate.netresearchgate.net This structure is stabilized by a hydrogen bond between a carbonyl group and a terminal amine proton, forming a stable 11-membered ring. acs.orgnih.govresearchgate.net Further experiments showed that the stability of this intramolecular hydrogen bond is temperature-dependent, with the reverse-turn population increasing at lower temperatures. acs.orgresearchgate.net While this research was conducted on a piperidine (B6355638) analogue, it strongly suggests that this compound, which possesses a similar arrangement of hydrogen bond donors and acceptors, could also adopt well-defined, pseudo-cyclic conformations stabilized by intramolecular hydrogen bonds. The existence and strength of such interactions can be further investigated and confirmed using quantum chemical calculations like Density Functional Theory (DFT). acs.org

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is fundamental in structure-based drug design, allowing researchers to model the interaction between a small molecule like this compound and a protein target at an atomic level. nih.govnih.gov The process involves sampling various positions and conformations of the ligand within the protein's binding site and then using a scoring function to rank them. nih.gov

Binding mode analysis examines the specific interactions—such as hydrogen bonds, hydrophobic interactions, and salt bridges—that stabilize the ligand within the protein's active site. nih.gov Although specific docking studies on this compound are not widely published, extensive research on derivatives containing a related 4-aminopiperidine (B84694) scaffold provides significant insights. For example, in the development of inhibitors for Protein Kinase B (PKB), molecular docking revealed that the 4-amino group of the piperidine ring interacts with key residues like Glu236. nih.gov Similarly, in studies of Dipeptidyl Peptidase-4 (DPP4) inhibitors, computational approaches have been essential to rationalize the design strategy by showing how the ligands form appropriate binding interactions within the enzyme's active site. nih.govresearchgate.net

These analyses can also explain selectivity. The subtle differences in the binding modes of a ligand in two closely related proteins, such as PKB and PKA, can reveal why the compound is a more potent inhibitor of one over the other. nih.gov

| Scaffold/Ligand | Protein Target | Key Interacting Residues | Interaction Type | Reference |

|---|---|---|---|---|

| 4-Amino-4-benzylpiperidine derivative | Protein Kinase B (PKBβ) | Glu236, Glu279 | Hydrogen Bond | nih.gov |

| 4-Aminopiperidine-quinazoline derivative | Dipeptidyl Peptidase-4 (DPP4) | Not specified | General Binding Interactions | nih.govresearchgate.net |

| Purine-based inhibitor with 4-aminopiperidine | Protein Kinase B (PKB) | Thr213 | Hydrogen Bond | nih.gov |

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, which is often expressed as a numerical score or an estimated free energy of binding (e.g., in kcal/mol). researchgate.netsemanticscholar.org These predictions allow for the virtual screening of large libraries of compounds, enabling researchers to prioritize which derivatives to synthesize and test. microbiochemjournal.com Studies on aminopiperidine-based inhibitors have successfully used this approach to optimize ligands. For instance, iterative modifications to a 4-aminopiperidine scaffold, guided by docking results, led to inhibitors with nanomolar potency and up to 150-fold selectivity for PKB over the related kinase PKA. nih.gov

For more accurate predictions, especially when comparing a series of related compounds, more computationally intensive methods like Free Energy Perturbation (FEP) can be employed. researchgate.net FEP calculations can provide quantitative predictions of changes in binding affinity resulting from small chemical modifications, making it a powerful tool for lead optimization. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules from first principles. scirp.orgmdpi.com These methods provide a deeper understanding of a molecule's intrinsic properties, complementing the classical force fields often used in molecular docking and dynamics. scirp.org

DFT studies on this compound and its derivatives can be used to perform several key analyses. DFT is employed to optimize the molecule's geometry, calculate its vibrational frequencies, and determine its electronic properties. royalsocietypublishing.org In recent studies on related 4-aminopiperidine derivatives designed as DPP4 inhibitors, DFT calculations were used to compute reactivity descriptors for the most and least potent compounds. nih.govresearchgate.netbohrium.com These descriptors, summarized in the table below, help explain the observed biological activity. nih.gov For example, a smaller HOMO-LUMO energy gap generally implies that a molecule is more reactive. nih.govresearchgate.net Furthermore, DFT is a valuable tool for analyzing the strength and nature of the intramolecular hydrogen bonds discussed in section 4.1.1, providing a theoretical basis for the observed conformational preferences. acs.org

| Calculated Property | Significance | Reference |

|---|---|---|

| HOMO-LUMO Energies and Energy Gap | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. | nih.govresearchgate.netbohrium.com |

| Electrostatic Potential (ESP) Map | Visualizes electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack and intermolecular interactions. | nih.govbohrium.com |

| Thermochemical Parameters | Provides information on the stability and thermodynamics of the molecule. | nih.govbohrium.com |

| Optimized Molecular Geometry | Determines the lowest energy conformation and provides precise bond lengths and angles. | royalsocietypublishing.org |

| Theoretical IR Spectrum | Helps in the interpretation of experimental spectroscopic data. | nih.govbohrium.com |

Density Functional Theory (DFT) Studies

HOMO-LUMO Energy Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO energy is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. mdpi.com

While specific DFT calculations for this compound are not available in the cited literature, studies on structurally related compounds, such as 4-aminopiperidine derivatives, illustrate the application of this analysis. bohrium.comnih.gov For instance, in a computational study of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives, DFT calculations (at the B3LYP/6–31 + G(d,p) level) were used to determine the HOMO and LUMO energies to understand the compounds' reactivity. bohrium.comresearchgate.net The results for the most potent (9i) and least potent (9a) compounds in that study are presented below for illustrative purposes.

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Compound 9a (least potent) | -6.19 | -1.63 | 4.56 |

| Compound 9i (most potent) | -6.39 | -1.93 | 4.46 |

For this compound, a similar analysis would involve calculating the energies of its frontier orbitals. The distribution of the HOMO density would likely be concentrated on the amino group, indicating its role as the primary electron-donating site. Conversely, the LUMO density would likely be located around the carbonyl group of the lactam ring, identifying it as the electron-accepting site. The calculated energy gap would provide a quantitative measure of its expected chemical reactivity.

Electrostatic Potential (ESP) Mapping

An Electrostatic Potential (ESP) map is a valuable computational tool that illustrates the three-dimensional charge distribution of a molecule. mdpi.com It is used to predict how a molecule will interact with other species and to identify regions that are prone to electrophilic or nucleophilic attack. On an ESP map, regions of negative potential (typically colored red or orange) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (colored blue) denote electron-poor areas susceptible to nucleophilic attack. Green areas represent neutral potential. mdpi.com

For this compound, an ESP map would be expected to show a significant region of negative electrostatic potential around the oxygen atom of the carbonyl group due to the presence of lone pair electrons and its high electronegativity. This site would be a primary hydrogen bond acceptor. In contrast, the hydrogen atoms of the amino group (NH2) and the amide (N-H) would exhibit positive electrostatic potential, identifying them as hydrogen bond donor sites and regions susceptible to nucleophilic attack.

This type of analysis was performed on related 4-aminopiperidine derivatives, where ESP maps helped to rationalize the observed biological activities by highlighting the key interaction sites on the molecules. bohrium.comnih.govresearchgate.net

Reactivity Descriptors and Mechanistic Insights

From the HOMO and LUMO energy values obtained through DFT calculations, several global reactivity descriptors can be calculated to further quantify a molecule's reactivity and stability. mdpi.com These descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as half of the HOMO-LUMO gap.

Global Softness (σ): The reciprocal of chemical hardness (σ = 1/η). A softer molecule is generally more reactive.

Electrophilicity Index (ω): Represents the energy stabilization when the system acquires an additional electronic charge.

Computational studies on analogous compounds provide examples of these descriptors. In the analysis of 4-aminopiperidine-3,4-dihyroquinazoline-2-uracil derivatives, these parameters were calculated to compare the reactivity of the most and least active compounds. bohrium.comresearchgate.net The study concluded that the more potent compound was softer and therefore more reactive than the least potent one. bohrium.comnih.gov

| Descriptor | Compound 9a (least potent) | Compound 9i (most potent) |

|---|---|---|

| Electronegativity (χ) | 3.91 | 4.16 |

| Chemical Hardness (η) | 2.28 | 2.23 |

| Global Softness (σ) | 0.43 | 0.44 |

| Electrophilicity Index (ω) | 3.35 | 3.87 |

These computational methods also offer mechanistic insights. For instance, DFT calculations can be used to model transition states of reactions, helping to understand reaction pathways and regioselectivity. In a study on (R)-3-Hydroxypyrrolidin-2-one, DFT calculations revealed how a silver catalyst coordinated with the molecule to stabilize a specific transition state, thereby controlling the stereochemical outcome of the reaction. A similar approach could be applied to reactions involving this compound to understand its chemical behavior in detail.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods, particularly molecular docking and quantitative structure-activity relationship (QSAR) analyses, are central to modern SAR investigations. vulcanchem.com These techniques can predict how a molecule like this compound or its derivatives might bind to a biological target, such as an enzyme or receptor, and how structural modifications would affect this binding and subsequent activity.

While specific SAR studies on this compound are not detailed in the provided results, research on related scaffolds highlights the general approach. For example, SAR studies on inhibitors for the SARS-CoV-2 papain-like protease (PLpro) explored how modifications to a core structure, including the use of a (3R)-3-aminopyrrolidin-1-yl group, influenced inhibitory potency. Computational docking is often used to visualize and score the binding poses of different analogues within the target's active site, providing a rationale for observed activity changes. bohrium.comresearchgate.net

A hypothetical SAR study on this compound derivatives could involve the computational evaluation of various substituents at different positions on the pyrrolidinone ring.

| Position of Modification | Type of Modification | Predicted Impact on Activity (Illustrative) | Rationale from Computational Modeling |

|---|---|---|---|

| N1-position (amide N-H) | Alkylation (e.g., adding a benzyl (B1604629) group) | May increase lipophilicity and alter target specificity. | Docking studies would show new hydrophobic interactions with the target protein, potentially improving binding affinity. acs.org |

| C4-position (amino group) | Acylation or Alkylation | Could modulate hydrogen bonding capacity and steric fit. | Modeling might show that a larger group improves van der Waals contacts but could also lead to steric clashes, depending on the target's binding pocket topology. |

| C3 or C5 positions | Introduction of substituents (e.g., methyl, hydroxyl) | May introduce new chiral centers and interaction points. | Could create new hydrogen bonds or hydrophobic interactions, enhancing binding affinity and selectivity. Docking would be crucial to predict the optimal stereochemistry. |

Such computational SAR studies are invaluable in drug discovery, as they allow for the rational design of more potent and selective molecules before committing to extensive synthetic work. vulcanchem.com

Biological and Pharmacological Research of 4 Aminopyrrolidin 2 One Derivatives

Enzyme Inhibition and Activation

Derivatives of 4-aminopyrrolidin-2-one have demonstrated significant activity as both inhibitors and activators of various enzymes, highlighting their potential in therapeutic development.

P21-activated kinases (PAKs) are crucial signaling nodes in cellular processes, and their dysregulation is implicated in diseases like cancer. nih.gov PAK4, a member of the Group II PAKs, is a key player in cancer progression, influencing cell proliferation, migration, and invasion. nih.govresearchgate.net Consequently, it has emerged as a significant target for anticancer drug discovery. nih.govnih.gov

Several this compound derivatives have been investigated as inhibitors of protein kinases. google.com For instance, a series of 6-ethynyl-1H-indole derivatives were designed and synthesized, showing high potential and specificity towards group II PAKs. nih.gov One of the most promising compounds from this series, compound 55 , exhibited excellent inhibitory activity against PAK4 with a Ki value of 10.2 nmol/L. nih.gov This compound also demonstrated potent anti-migratory and anti-invasive properties in lung cancer and melanoma cell lines. nih.gov Mechanistic studies revealed that compound 55 mitigates the transforming growth factor-β1 (TGF-β1)-induced epithelial-mesenchymal transition (EMT), a critical process in tumor metastasis. nih.gov

The indolin-2-one scaffold, a related chemical motif, is a classic pharmacophore found in many protein kinase inhibitors. nih.gov By hybridizing this scaffold with other motifs, researchers have developed potent PAK4 inhibitors. nih.gov For example, one such derivative showed an IC50 value of 25 nM against PAK4 and inhibited the growth of A549 lung cancer cells with an IC50 of 580 nM. nih.gov X-ray crystallography has provided insights into the binding mode of these inhibitors, revealing key interactions with amino acid residues in the ATP pocket of PAK4. researchgate.netnih.gov

Furthermore, the discovery of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one, also known as CFI-400945, as a potent and orally active antitumor agent highlights the therapeutic potential of targeting Polo-like kinase 4 (PLK4). acs.org This compound emerged from the optimization of a spiro[cyclopropane-1,3′-indolin]-2′-one scaffold, which offers improved drug-like properties. acs.org

| Compound | Target Kinase | Activity (Ki/IC50) | Cell Line | Cellular Activity (IC50) |

| Compound 55 | PAK4 | 10.2 nmol/L (Ki) | A549 (Lung), B16 (Melanoma) | Potent anti-migratory and anti-invasive properties |

| Indolin-2-one derivative | PAK4 | 25 nM (IC50) | A549 (Lung) | 580 nM |

| CFI-400945 | PLK4 | Nanomolar potency | Various cancer cell lines | Potent cell growth inhibitory activity |

This table summarizes the inhibitory activities of selected this compound derivatives and related compounds against protein kinases.

Dipeptidyl peptidase-4 (DPP-4) is a key enzyme in glucose metabolism, responsible for the inactivation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). mdpi.com Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes mellitus. mdpi.combohrium.comnih.gov

A novel series of 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil derivatives, which can be considered as structurally related to this compound derivatives, were designed and synthesized as potent DPP-4 inhibitors. bohrium.comnih.govresearchgate.net The most promising compound from this series, compound 9i , which features a chloro substitution on the phenyl moiety of the 6-bromo quinazoline (B50416) ring, exhibited an IC50 value of 9.25 ± 0.57 μM. bohrium.comnih.gov Kinetic studies revealed that compound 9i acts as a competitive inhibitor of DPP-4 with a Ki value of 12.01 μM. bohrium.comnih.gov Computational modeling supported these findings, showing favorable binding interactions within the active site of the DPP-4 enzyme. bohrium.comnih.gov

Another study focused on a range of 4-fluoropyrrolidine-2-carbonitrile (B8495706) and pyrrolidine-2-carbonitrile (B1309360) derivatives as DPP-4 inhibitors. nih.gov Compound 36 from this series was identified as a highly effective and selective inhibitor with an IC50 of 0.017 μM. nih.gov It also demonstrated significant glucose-lowering effects in oral glucose tolerance tests in mice. nih.gov

| Compound | Scaffold | DPP-4 Inhibition (IC50) | Inhibition Type |

| Compound 9i | 4-aminopiperidin-3,4-dihyroquinazoline-2-uracil | 9.25 ± 0.57 μM | Competitive (Ki = 12.01 μM) |

| Compound 36 | 4-fluoropyrrolidine-2-carbonitrile | 0.017 μM | Not specified |

This table presents the DPP-4 inhibitory activity of representative compounds with scaffolds related to this compound.

Metabotropic glutamate (B1630785) receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system. frontiersin.orgtocris.com They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling pathways. frontiersin.orgtocris.com Group II mGluRs, which include mGlu2 and mGlu3 subtypes, are negatively coupled to adenylate cyclase and have emerged as promising therapeutic targets for various neurological and psychiatric disorders. frontiersin.orgrndsystems.comebi.ac.uk

(2R,4R)-4-Aminopyrrolidine-2,4-dicarboxylate, commonly known as (2R,4R)-APDC, is a highly selective and potent agonist for group II mGluRs. rndsystems.comtocris.combio-techne.comnih.gov It is a conformationally constrained analog of glutamate. ebi.ac.uk (2R,4R)-APDC exhibits high selectivity for mGlu2 and mGlu3 receptors over other mGluR subtypes. rndsystems.comtocris.com The EC50 values for human mGlu2 and mGlu3 are both 0.4 μM, while for other mGluRs, the values are significantly higher, indicating its selectivity. rndsystems.comtocris.com This compound is centrally active following systemic administration. rndsystems.comtocris.com The stereochemistry of APDC is crucial for its activity, with the (2R,4R) isomer being the most active. ebi.ac.uk

A key mechanism of action for group II mGluR agonists is the inhibition of adenylate cyclase activity. ebi.ac.ukscispace.comnih.gov Activation of group II mGluRs by agonists like (2R,4R)-APDC leads to a decrease in the production of cyclic AMP (cAMP). ebi.ac.ukscispace.com (2R,4R)-APDC has been shown to effectively decrease forskolin-stimulated cAMP formation in the adult rat cerebral cortex. ebi.ac.uk This inhibitory effect on the adenylate cyclase pathway is believed to underlie many of the neuroprotective and anticonvulsant effects observed with these compounds. ebi.ac.uknih.gov

| Agonist | Receptor Target | EC50 (human mGlu2) | EC50 (human mGlu3) | Effect on Adenylate Cyclase |

| (2R,4R)-APDC | Group II mGluRs | 0.4 μM | 0.4 μM | Inhibition |

This table summarizes the pharmacological properties of the selective group II mGluR agonist (2R,4R)-APDC.

Metabotropic Glutamate Receptor (mGluR) Agonism

Antimicrobial Activities

The pyrrolidin-2-one nucleus is a versatile scaffold that has been explored for the development of new antimicrobial agents. uomustansiriyah.edu.iqresearchgate.netrdd.edu.iq The emergence of bacterial resistance to existing antibiotics has driven the search for novel compounds with different mechanisms of action. rdd.edu.iq

Several studies have reported the synthesis and evaluation of this compound derivatives for their antibacterial and antifungal activities. researchgate.netrdd.edu.iquobaghdad.edu.iq In one study, a series of new pyrrolidin-2-one derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. researchgate.netrdd.edu.iq Many of these compounds showed moderate biological activity against one or both bacterial strains. researchgate.netrdd.edu.iq The introduction of a pyrrolidine (B122466) ring into the structure of other antimicrobial agents has also been shown to be a successful strategy for developing new and effective compounds. nih.gov For instance, tosufloxacin, an antibiotic, contains a 3-aminopyrrolidin-1-yl moiety. nih.gov

Another study described the synthesis of new 4-aminoantipyrine (B1666024) derivatives, which were evaluated for their antibacterial and antifungal activities. uobaghdad.edu.iq These compounds exhibited a wide range of action, with minimum inhibitory concentration (MIC) values of 200, 600, and 1000 µg/ml against the tested bacteria. uobaghdad.edu.iq

| Derivative Class | Test Organisms | Activity |

| Pyrrolidin-2-one derivatives | Escherichia coli, Staphylococcus aureus | Moderate antibacterial activity |

| 4-Aminoantipyrine derivatives | Gram-positive and Gram-negative bacteria | MIC values of 200-1000 µg/ml |

This table provides an overview of the antimicrobial activities of different classes of derivatives related to this compound.

Antibacterial Potentials

Derivatives of pyrrolidin-2-one have been synthesized and evaluated for their activity against various bacterial strains. uomustansiriyah.edu.iqresearchgate.netresearchgate.netrdd.edu.iq In one study, new derivatives were created through the lactamization of γ-butyrolactone (GBL) with reagents like hydrazine (B178648) hydrate (B1144303), ethylene (B1197577) diamine, and ethanol (B145695) amine. researchgate.netrdd.edu.iq The resulting compounds, including 1-aminopyrrolidin-2-one (B1281494), were then used as starting materials for further synthesis. researchgate.netrdd.edu.iq The antibacterial properties of these synthesized compounds were tested against Escherichia coli and Staphylococcus aureus. researchgate.netrdd.edu.iq While many of the derivatives showed moderate activity against one or both bacterial strains when compared to amoxicillin, some exhibited no biological activity. rdd.edu.iq

Another study described the synthesis of 1-(2,6-diethylphenyl)-5-oxopyrrolidine derivatives that incorporate hydrazone, semi/thiosemicarbazide (B42300), and azole moieties. lmaleidykla.lt The antibacterial screening of these compounds revealed that those with pyrazole (B372694) and thiosemicarbazide groups were particularly promising, with some being four times more effective than ampicillin. lmaleidykla.lt Thiazole-based pyrrolidine derivatives have also been synthesized and assessed for their potential as antibacterial agents. biointerfaceresearch.com In tests against Staphylococcus aureus, Bacillus cereus, Salmonella typhimurium, and Escherichia coli, a 4-F-phenyl derivative was found to selectively inhibit Gram-positive bacteria with minimal toxicity to mammalian cells. biointerfaceresearch.com

Further research involved the synthesis of novel pyrrolidine-3-carbonitrile (B51249) derivatives from 1-(4-methoxyphenyl)-4-oxopyrrolidine-3-carbonitrile. ekb.eg The antimicrobial activity of these compounds was evaluated against Gram-positive and Gram-negative bacteria, as well as fungi. The results indicated that some of the synthesized derivatives had antibiotic activity comparable to the reference compound used in the study. ekb.eg Specifically, compounds 6d and 7c were highly active against Staphylococcus aureus and Escherichia coli, respectively. ekb.eg

Table 1: Antibacterial Activity of Selected Pyrrolidin-2-one Derivatives

| Compound/Derivative Type | Bacterial Strain(s) | Activity/Findings | Reference |

| 1-(2,6-diethylphenyl)-5-oxopyrrolidine with pyrazole and thiosemicarbazide moieties | Various | Up to 4 times more effective than Ampicillin. | lmaleidykla.lt |

| Thiazole-based pyrrolidine (4-F-phenyl derivative) | S. aureus, B. cereus (Gram-positive) | Selectively inhibits Gram-positive bacteria with low toxicity. | biointerfaceresearch.com |

| Pyrrolidine-3-carbonitrile derivative (6d) | Staphylococcus aureus | High activity (32 mm inhibition zone). | ekb.eg |

| Pyrrolidine-3-carbonitrile derivative (7c) | Escherichia coli | High activity (20 mm inhibition zone), comparable to reference antibiotic. | ekb.eg |

| Various 1-aminopyrrolidin-2-one derivatives | E. coli, S. aureus | Moderate activity against one or both strains. | rdd.edu.iq |

Antitubercular Agents

The pyrrolidine scaffold is a key component in the design of compounds aimed at combating Mycobacterium tuberculosis. tandfonline.com Spirooxindole-pyrrolidine derivatives, in particular, have been a focus of research. One such derivative, compound 131, demonstrated an EC50 value of 2.46 µM and a MIC value of 10 µM against the H37Rv strain of Mycobacterium tuberculosis. tandfonline.com Structure-activity relationship (SAR) studies have indicated that the presence of lipophilic electron-withdrawing groups, such as chloro and fluoro substitutions at the ortho and para positions, contributes to good antitubercular activity. tandfonline.com

Another class of compounds, spirooxindolopyrrolizidines, has also shown promise. tandfonline.com Compound 129 from this series exhibited a MIC of 1.98 µM against Mycobacterium tuberculosis, making it significantly more potent than the established drugs ethambutol (B1671381) and pyrazinamide. tandfonline.com Furthermore, a series of 7H-Pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their antitubercular properties. nih.gov The most potent compound in this series, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, had a MIC90 value of 0.488 µM and was found to be non-cytotoxic. nih.gov

Research has also explored pyrrolidinone and pyrrolidine derivatives as inhibitors of InhA, an essential enzyme for the survival of M. tb. nih.gov Interestingly, some compounds that were not effective InhA inhibitors still showed activity against M. tb growth, with MICs as low as 1.4 µM, suggesting a different mechanism of action. nih.gov

Table 2: Antitubercular Activity of Selected Pyrrolidine Derivatives

| Compound/Derivative Type | Target/Strain | Activity (MIC/EC50) | Reference |

| Spirooxindole-pyrrolidine derivative (131) | M. tuberculosis H37Rv | EC50: 2.46 µM, MIC: 10 µM | tandfonline.com |

| Spirooxindolopyrrolizidine derivative (129) | M. tuberculosis | MIC: 1.98 µM | tandfonline.com |

| N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | M. tuberculosis (GFP reporter strain) | MIC90: 0.488 µM | nih.gov |

| Pyrrolidinone derivative (4b) | M. tuberculosis H37Rv | MIC up to 1.4 µM | nih.gov |

Nootropic and Neuroprotective Effects

The pyrrolidinone core is a well-known feature of nootropic drugs, which are substances that may enhance cognitive function. eco-vector.comresearchgate.net The racetam class of drugs, which are structurally similar pyrrolidone derivatives, are considered the first nootropics. tandfonline.com

Molecular modeling techniques have been employed to predict the nootropic potential of new 4-(aminomethyl)-1-benzylpyrrolidin-2-one derivatives, which are structurally related to Nebracetam. uran.uaresearchgate.net By performing molecular docking studies with acetylcholine (B1216132) receptors, researchers have found that these molecules are likely to exhibit nootropic activity through cholinergic neurotransmission. uran.uaresearchgate.net The docking results showed that the molecules, depending on their enantiomeric configuration, formed stable complexes with the target receptor. uran.uaresearchgate.net This suggests that modifying the "nebracetam scaffold" at the phenyl fragment with halogen substituents is a promising strategy for developing new nootropic agents. uran.uaresearchgate.net

In another study, N-acyl derivatives of 2-(2-oxopyrrolidin-1-yl)-acetamide were designed and their interaction with GABA-ergic and glutamatergic receptors was modeled. eco-vector.comsemanticscholar.org The molecular docking results suggested that these virtual derivatives could surpass the activity of several existing nootropic drugs. eco-vector.comsemanticscholar.org A method for predicting glutamatergic activity for 2-pyrrolidone derivatives was also developed, indicating significant nootropic potential for N-[2-(2-oxopyrrolidin-1-yl)-acetamide amides. semanticscholar.org

Derivatives of 4-aminopyrrolidine have been investigated for their neuroprotective effects in the context of seizures. The group II metabotropic glutamate receptor (mGluR) agonist, (2R,4R)-4-aminopyrrolidine-2,4-dicarboxylate (2R,4R-APDC), has shown both anticonvulsant and neuroprotective properties in a model of seizures in immature rats. nih.gov Pretreatment with 2R,4R-APDC provided significant neuroprotection against neuronal degeneration induced by seizures. nih.gov

Nefiracetam (NEF), another pyrrolidone derivative, has demonstrated anti-seizure effects in a rat model of post-ischemic nonconvulsive seizures. nih.gov NEF treatment significantly reduced the frequency and duration of these seizures. nih.gov In vitro studies suggest that NEF's neuroprotective effects may be related to its modulation of sodium channel malfunction. nih.gov

Furthermore, new derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have been synthesized and evaluated for their antiseizure activity. mdpi.com One compound, in particular, demonstrated promising and broad-spectrum antiseizure properties in various mouse models of seizures. mdpi.com

Anticancer and Cytotoxic Activities

The pyrrolidine moiety is a versatile scaffold for the development of potent and selective anticancer agents. tandfonline.com Its structural flexibility allows for modifications that can enhance potency, improve selectivity, and reduce off-target effects. tandfonline.com

Pyrrolidone derivatives have been shown to inhibit various signaling pathways that are crucial for cancer cell growth and survival. Functionalized pyrrolidine derivatives can inhibit oncogenic pathways such as PI3K/AKT/mTOR and Vascular Endothelial Growth Factor (VEGF) signaling. tandfonline.com For instance, some derivatives have been found to inhibit Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival. acs.org

Research on 4-amino-1-benzylpyrrolidin-2-one (B1280413) has indicated its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer signaling pathways. Similarly, pyrazole-based pyrrolidinone compounds have been shown to inhibit the proliferation of breast and pancreatic cancer cells. nih.gov These compounds were found to completely inhibit ERK phosphorylation and impair HIF1α and NF-κB signaling, which are critical for cancer progression. nih.gov The effect on proliferation was attributed to the induction of apoptosis. nih.gov

Furthermore, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated for their anticancer activity. mdpi.com The incorporation of 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the molecular structure was found to significantly enhance the anticancer activity against human A549 lung epithelial cells. mdpi.com

Table 3: Anticancer Activity and Mechanisms of Selected Pyrrolidin-2-one Derivatives

| Compound/Derivative Type | Cancer Cell Line(s) | Mechanism of Action | Reference |

| Pyrazole-based pyrrolidinone | MDA-MB-231 (breast), PDAC (pancreatic) | Inhibition of ERK phosphorylation, impairment of HIF1α and NF-κB signaling, induction of apoptosis. | nih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives with azole rings | A549 (lung) | Enhanced anticancer activity, reducing cell viability to 28.0% and 29.6%. | mdpi.com |

| 4-Amino-1-benzylpyrrolidin-2-one | Not specified | Inhibition of specific protein kinases in cancer signaling pathways. | |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides | Not specified | Potent and orally bioavailable inhibitors of Protein Kinase B (PKB/Akt). | acs.org |

Cytotoxic Effects on Cancer Cell Lines

Derivatives of the pyrrolidin-2-one core structure have shown significant potential as anticancer agents. nih.govresearchgate.net Researchers have synthesized and evaluated various series of these compounds, revealing noteworthy cytotoxic activity against several human cancer cell lines. mdpi.comnih.gov

For instance, a series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives were synthesized and tested for their effects on human A549 pulmonary epithelial cells. mdpi.com The study found that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings into the pyrrolidinone structure significantly enhanced anticancer activity, reducing cancer cell viability to 28.0% and 29.6%, respectively. mdpi.com Another study focused on novel pyrrolo[2,3-d]pyrimidine derivatives containing a urea (B33335) moiety. nih.gov These compounds were evaluated against a panel of cancer cell lines including lung (A549), prostate (PC3), colon (SW480), and breast (MCF-7). nih.gov One derivative, compound 10a , was particularly potent against PC3 prostate cancer cells with an IC50 value of 0.19 µM. nih.gov Furthermore, compounds 10b and 9e demonstrated strong cytotoxic effects against MCF-7 and A549 cells, with IC50 values of 1.66 µM and 4.55 µM, respectively. nih.gov

Mechanistic studies have indicated that these compounds can induce apoptosis, or programmed cell death, in cancer cells. researchgate.net For example, compound 9e was found to induce late-stage apoptosis in A549 cells and cause cell cycle arrest, suggesting it works through the intrinsic mitochondrial apoptotic pathway. nih.gov Similarly, other pyrrolidine derivatives have been shown to induce apoptosis in SW480 colon cancer cells. researchgate.net The diverse substitutions on the pyrrolidinone ring allow for the modulation of various cellular targets, leading to potent anti-proliferative effects. nih.gov

| Compound | Cancer Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 10a | PC3 (Prostate) | 0.19 µM | nih.gov |

| 10b | MCF-7 (Breast) | 1.66 µM | nih.gov |

| 9e | A549 (Lung) | 4.55 µM | nih.gov |

| 2g | SW480 (Colon) | 5.10 µM | researchgate.net |

| 2g | MCF-7 (Breast) | 19.60 µM | researchgate.net |

Anti-inflammatory and Antioxidant Properties

Derivatives of this compound have been investigated for their potential anti-inflammatory and antioxidant activities. nih.gov The pyrrolidinone scaffold is present in compounds that show promise in treating inflammatory conditions. nih.govsmolecule.com For example, certain aryl amide derivatives of 4-(4-aminopiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine have been identified as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a protein involved in inflammatory responses. nih.gov Additionally, some derivatives have shown inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme central to inflammation and pain pathways.

A key aspect of the antioxidant properties of these compounds is their ability to scavenge reactive oxygen species (ROS). researchgate.net ROS are highly reactive molecules that can cause cellular damage, contributing to various diseases. researchgate.net The antioxidant defense system of the body works to neutralize these species. researchgate.net

Studies have shown that pyrrolidin-2-one derivatives can effectively scavenge free radicals. researchgate.net A study investigating a series of newly synthesized pyrrolidin-2-one derivatives using the DPPH (1,1-diphenyl-2-picryl-hydrazyl) free radical scavenging assay found that most of the tested compounds were potent or moderate antioxidants. researchgate.netresearchgate.net The antioxidant capacity is often attributed to the chemical structure, including the presence of amine and carbonyl groups that can donate electrons to neutralize ROS. This activity suggests potential applications in neuroprotection and in mitigating conditions exacerbated by oxidative stress.

Therapeutic Applications as Building Blocks in Drug Discovery

The this compound core is a highly valued scaffold in drug discovery due to its structural features. nih.gov The five-membered ring is a saturated heterocycle that provides a three-dimensional structure, which is advantageous for exploring pharmacophore space compared to flat aromatic rings. nih.govresearchgate.net Its stereogenic centers allow for the creation of specific three-dimensional arrangements of functional groups, which is critical for selective binding to biological targets. nih.govvulcanchem.com This scaffold is used as a precursor or intermediate in the synthesis of a wide array of more complex, biologically active molecules. biosynth.com

The rigid, conformationally constrained nature of the this compound structure makes it an excellent template for designing selective ligands for various biological receptors. By incorporating this scaffold, medicinal chemists can create molecules with precise spatial orientations of functional groups, enhancing their binding affinity and selectivity for specific targets. vulcanchem.com

For example, derivatives have been developed as antagonists for metabotropic glutamate receptors (mGluRs), which are important targets for neurological and psychiatric disorders. ebi.ac.uk The synthesis of N1-substituted analogs of 2R,4R-4-aminopyrrolidine-2,4-dicarboxylic acid has led to the identification of compounds with antagonist activity at these receptors. ebi.ac.uk Similarly, the scaffold has been used to create peptidomimetic analogs of the dopamine (B1211576) receptor modulating peptide Pro-Leu-Gly-NH2, which were found to enhance the binding of agonists to dopamine D2 receptors. acs.org

One of the most significant applications of the this compound scaffold is in the field of peptidomimetics. nih.govacs.org Peptides are often potent and selective biological modulators, but their therapeutic use is limited by poor metabolic stability and bioavailability. nih.govnih.gov Peptidomimetics are non-peptide molecules that mimic the structure and function of natural peptides but with improved drug-like properties. nih.gov

The rigid pyrrolidinone backbone is an excellent mimic for specific peptide secondary structures, such as β-strands, β-sheets, and β-turns. nih.govacs.org For instance, the homochiral 3,5-linked polypyrrolinone scaffold effectively mimics β-strands. nih.gov By alternating the stereochemistry (d,l-alternating), researchers have successfully created mimics of β-turns. acs.org These structures can be used to design enzyme inhibitors, such as those for HIV-1 protease, and ligands for protein-protein interactions. nih.gov The 4-aminopiperidin-2-one structure, a related six-membered ring analog sometimes referred to as a Homo-Freidinger lactam, has been shown to adopt stable reverse-turn conformations, making it a valuable building block for bioactive peptidomimetics. acs.orgthieme-connect.com

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

While numerous methods exist for the synthesis of pyrrolidin-2-one derivatives, the development of more efficient, stereoselective, and environmentally benign pathways remains a priority. researchgate.netrdd.edu.iq Future efforts will likely focus on:

Asymmetric Catalysis: Expanding the repertoire of chiral catalysts to achieve high enantioselectivity in the synthesis of substituted 4-aminopyrrolidin-2-ones. This includes the use of novel organocatalysts and transition-metal complexes. researchgate.net